molecular formula C8H9ClOZn B1588137 2-Methoxybenzylzinc chloride CAS No. 312693-15-5

2-Methoxybenzylzinc chloride

Cat. No.: B1588137
CAS No.: 312693-15-5
M. Wt: 222.0 g/mol
InChI Key: UUZYGGPKLYQGLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzylzinc chloride is an organozinc compound with the molecular formula CH₃OC₆H₄CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzylzinc chloride can be synthesized through the reaction of 2-methoxybenzyl chloride with zinc chloride in the presence of a ligand, magnesium, and lithium chloride in tetrahydrofuran. The reaction typically occurs at room temperature (25°C) and is completed within an hour .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Tetrahydrofuran (THF): A common solvent for these reactions.

    Magnesium and Lithium Chloride: Used in the preparation of the compound.

Major Products:

Scientific Research Applications

2-Methoxybenzylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxybenzylzinc chloride involves its role as a nucleophile in various chemical reactions. It can donate electrons to form new bonds, particularly in cross-coupling reactions where it interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

  • 2-Fluorobenzylzinc Chloride
  • 3-Methoxybenzylzinc Chloride
  • 4-Methoxybenzylzinc Chloride

Comparison: 2-Methoxybenzylzinc chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, such as 2-fluorobenzylzinc chloride, the methoxy group can provide different electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYGGPKLYQGLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391496
Record name 2-Methoxybenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-15-5
Record name 2-Methoxybenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzylzinc chloride
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzylzinc chloride
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzylzinc chloride
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzylzinc chloride
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzylzinc chloride
Reactant of Route 6
2-Methoxybenzylzinc chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.